N-[2-(2-thienyl)ethyl]isonicotinamide

Catalog No.
S1837217
CAS No.
M.F
C12H12N2OS
M. Wt
232.301
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-thienyl)ethyl]isonicotinamide

Product Name

N-[2-(2-thienyl)ethyl]isonicotinamide

IUPAC Name

N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide

Molecular Formula

C12H12N2OS

Molecular Weight

232.301

InChI

InChI=1S/C12H12N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-4,6-7,9H,5,8H2,(H,14,15)

InChI Key

MBRRKSONRBUYSE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCNC(=O)C2=CC=NC=C2

N-[2-(2-thienyl)ethyl]isonicotinamide is a chemical compound with the molecular formula C12_{12}H12_{12}N2_2OS_S. It features a thienyl group (a five-membered ring containing sulfur) attached to an ethyl chain, which in turn connects to an isonicotinamide moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Typical of amides and thienyl derivatives. Key reactions include:

  • Acylation: The amide group can react with acyl chlorides to form more complex derivatives.
  • Nucleophilic Substitution: The thienyl group can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Hydrolysis: Under acidic or basic conditions, N-[2-(2-thienyl)ethyl]isonicotinamide may hydrolyze to yield isonicotinic acid and the corresponding thienyl derivative.

Research indicates that N-[2-(2-thienyl)ethyl]isonicotinamide exhibits significant biological activities, particularly:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents .
  • Anticancer Properties: Preliminary studies suggest that derivatives of isonicotinamide may have anticancer effects, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects: Some thienyl-containing compounds have shown promise in neuroprotection, which could be relevant for treating neurodegenerative diseases.

The synthesis of N-[2-(2-thienyl)ethyl]isonicotinamide can be achieved through several methods:

  • Direct Coupling: The thienyl ethylamine can be reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired amide.
  • Multi-step Synthesis: Starting from 2-acetylthiophene, various intermediates can be synthesized and subsequently transformed into N-[2-(2-thienyl)ethyl]isonicotinamide through a series of reactions including condensation and cyclization .

Interaction studies involving N-[2-(2-thienyl)ethyl]isonicotinamide have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological effects on cell lines, providing insights into its mechanism of action.

Similar Compounds

N-[2-(2-thienyl)ethyl]isonicotinamide shares structural similarities with several other compounds. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
IsoniazidPyridine ring with hydrazine moietyAntitubercular agent
ThiacetazoneThiazole ring with acetyl groupUsed in tuberculosis treatment
NicotinamidePyridine ring with amide functionalityPrecursor for nicotinamide adenine dinucleotide
5-MethylthiazoleThiazole ring with methyl groupPotential antifungal activity

Uniqueness

The unique aspect of N-[2-(2-thienyl)ethyl]isonicotinamide lies in its combination of the thienyl group with the isonicotinamide structure, which may enhance its biological activity compared to other similar compounds. This structural diversity could lead to novel mechanisms of action and therapeutic applications.

XLogP3

1.8

Dates

Last modified: 07-20-2023

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